6-chloro-N-[3-(methylsulfanyl)phenyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-CHLORO-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro substituent, and a methanesulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazine ring. The reaction conditions often include the use of a base and a suitable solvent.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the benzoxazine intermediate using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Methanesulfonyl Phenyl Group: This step involves the coupling of the benzoxazine intermediate with a methanesulfonyl phenyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-CHLORO-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the chloro substituent or the benzenesulfonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfoxides or sulfones, while reduction of the chloro substituent can yield the corresponding hydrocarbon.
Scientific Research Applications
4-(BENZENESULFONYL)-6-CHLORO-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- Benzenesulfonamide derivatives
- Chlorobenzoxazine derivatives
Uniqueness
4-(BENZENESULFONYL)-6-CHLORO-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C22H19ClN2O4S2 |
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Molecular Weight |
475.0 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-chloro-N-(3-methylsulfanylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C22H19ClN2O4S2/c1-30-17-7-5-6-16(13-17)24-22(26)21-14-25(19-12-15(23)10-11-20(19)29-21)31(27,28)18-8-3-2-4-9-18/h2-13,21H,14H2,1H3,(H,24,26) |
InChI Key |
WOXBOAGCYTUPGC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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